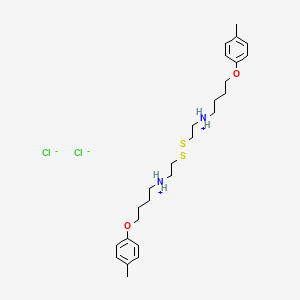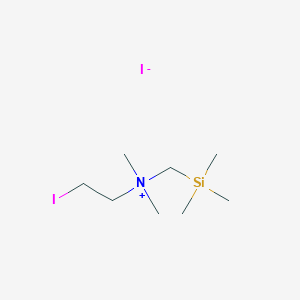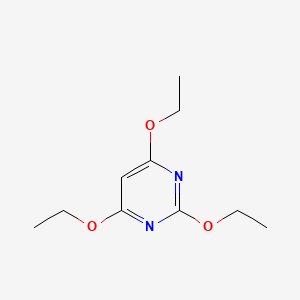
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring and multiple chlorophenoxy groups, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride involves several steps. The primary synthetic route includes the esterification of acetic acid derivatives with 2,4,5-trichlorophenoxy groups, followed by the incorporation of the piperazine ring. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The chlorophenoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Aplicaciones Científicas De Investigación
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and chlorophenoxy groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
When compared to other similar compounds, acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
2,4,5-Trichlorophenoxyacetic acid: Known for its herbicidal properties.
Piperazine derivatives: Used in various pharmaceutical applications.
Chlorophenoxy esters: Commonly used in organic synthesis. The uniqueness of this compound lies in its ability to combine the properties of these different functional groups, making it versatile for various applications.
Propiedades
Número CAS |
105115-40-0 |
|---|---|
Fórmula molecular |
C24H26Cl8N2O6 |
Peso molecular |
722.1 g/mol |
Nombre IUPAC |
2-[4-[2-[2-(2,4,5-trichlorophenoxy)acetyl]oxyethyl]piperazin-1-yl]ethyl 2-(2,4,5-trichlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C24H24Cl6N2O6.2ClH/c25-15-9-19(29)21(11-17(15)27)37-13-23(33)35-7-5-31-1-2-32(4-3-31)6-8-36-24(34)14-38-22-12-18(28)16(26)10-20(22)30;;/h9-12H,1-8,13-14H2;2*1H |
Clave InChI |
UWPHOKQBIVROGS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CCOC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)






![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)

![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)


